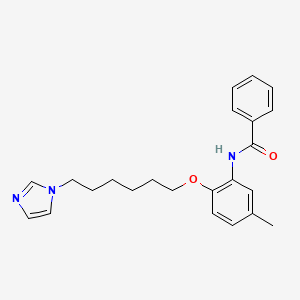
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide is a complex organic compound that features an imidazole ring, a hexyl chain, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the attachment of the hexyl chain and the benzamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hexyl chain and benzamide group contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another imidazole-containing compound with different structural features.
1,3-Benzothiazol-2-yl-arylamides: Compounds with similar biological activities but different core structures.
Uniqueness
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Activité Biologique
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₅N₃O₂
- Molecular Weight : 313.41 g/mol
- IUPAC Name : this compound
This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and cancer progression.
Antitumor Activity
Several studies have investigated the antitumor properties of benzamide derivatives, including this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The imidazole moiety contributes to the anti-inflammatory effects observed in preclinical models. Compounds similar to this compound have been reported to reduce cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Preclinical Trials
In preclinical trials involving animal models, the compound was evaluated for its pharmacokinetics and toxicity profile. Notably:
- Toxicity Assessment : A study indicated that while the compound showed promising efficacy against tumors, it also exhibited some adverse effects such as hepatotoxicity at higher doses. This necessitated further optimization of the dosing regimen to maximize therapeutic benefits while minimizing risks.
Propriétés
Numéro CAS |
88138-22-1 |
|---|---|
Formule moléculaire |
C23H27N3O2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[2-(6-imidazol-1-ylhexoxy)-5-methylphenyl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-19-11-12-22(21(17-19)25-23(27)20-9-5-4-6-10-20)28-16-8-3-2-7-14-26-15-13-24-18-26/h4-6,9-13,15,17-18H,2-3,7-8,14,16H2,1H3,(H,25,27) |
Clé InChI |
NOCQEDOVOICXLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















